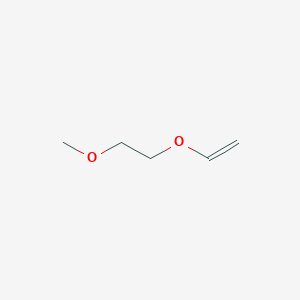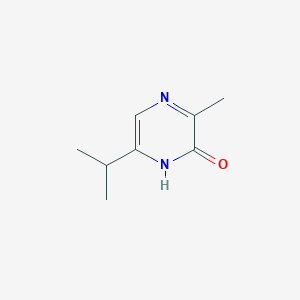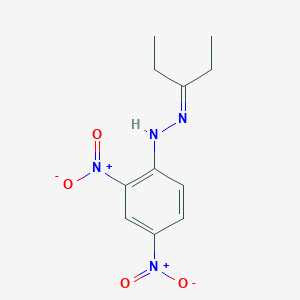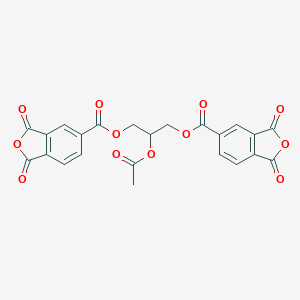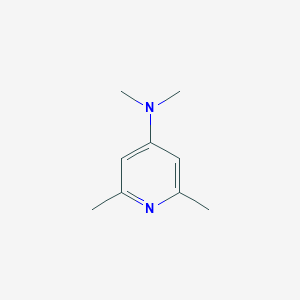
3-(2,6-二异丙基-4-苯氧基苯基)-1-叔丁基脲
描述
3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, also known as DIPB, is an organic compound that is used in a variety of scientific research applications. DIPB is a small molecule that can be used to study the effects of drug-like compounds on biological systems. It is a highly versatile compound that can be used for a range of purposes, including drug design, drug discovery, and drug development. DIPB has been found to have a wide range of biochemical and physiological effects, and has been used in a number of laboratory experiments.
科学研究应用
光降解和环境命运
Diafenthiuron,与3-(2,6-二异丙基-4-苯氧基苯基)-1-叔丁基脲密切相关,已经在水中进行了光降解研究,揭示了其环境命运的见解。降解过程涉及产生类似碳二亚胺和脲衍生物的产物,遵循一级动力学。这项研究突出了直接光解作为这类化合物环境降解的主要途径的重要性 (Keum et al., 2002)。
催化和聚合
从相关化合物衍生的配合物已被用于催化,特别是在乙烯的聚合中。研究早期过渡金属配合物,带有C-端三(酚酸盐)配体,其中包括3-(2,6-二异丙基-4-苯氧基苯基)-1-叔丁基脲的结构变化,为它们作为生产高分子量线性聚乙烯的催化剂的潜力提供了见解 (Homden et al., 2008)。
抗氧化行为和动力学
对3-(2,6-二异丙基-4-苯氧基苯基)-1-叔丁基脲的衍生物的抗氧化性质和动力学进行了研究。例如,双酚类抗氧化剂已被分析其自由基反应性,深入了解这类化合物的抗氧化活性 (Lucarini et al., 2001)。
合成和化学行为
对相关化合物,如4-乙基-2,6-二异丙基-3,5-二甲基吡啶的合成和化学行为的研究揭示了关于它们亲核性质的有趣方面。这些研究有助于更广泛地了解3-(2,6-二异丙基-4-苯氧基苯基)-1-叔丁基脲和类似分子的化学 (Balaban et al., 2004)。
聚合物降解和稳定性
该化合物的衍生物在聚合物降解和稳定性方面也具有重要意义。基于甲苯-2,4-二异氰酸酯的新型联合酚/受阻胺光热稳定剂的研究,其中包括3-(2,6-二异丙基-4-苯氧基苯基)-1-叔丁基脲衍生物,为它们在材料如聚丙烯中的稳定剂的使用提供了见解 (Mosnáček等,2003)。
金属配合物中的磁性
使用从相关化合物衍生的席夫碱配体的稀土金属的四核和五核化合物的研究,揭示了这类配合物的磁性质。这项研究对于理解金属配合物中的磁性相互作用以及在材料科学和纳米技术等领域的潜在应用至关重要 (Yadav et al., 2015)。
作用机制
Target of Action
The primary target of this compound, also known as Diafenthiuron , is the mitochondrial ATPase in target pests, specifically phytophagous mites . This enzyme plays a crucial role in energy production within the cell.
Mode of Action
Diafenthiuron acts as a proinsecticide . It undergoes S-oxidation to form a highly reactive metabolite, carbodiimide . This metabolite binds to the mitochondrial ATPase, inhibiting ATP production . This disruption in energy production leads to the death of the pest.
Biochemical Pathways
The affected biochemical pathway is the ATP synthesis pathway in the mitochondria . By inhibiting the mitochondrial ATPase, the compound disrupts the production of ATP, the primary energy currency of the cell. This disruption affects all cellular processes that depend on ATP, leading to a systemic failure within the pest organism.
Pharmacokinetics
Its lack of water solubility and strong sorption capacity means it has the ability to accumulate persistently in aquatic and soil systems .
Result of Action
The result of the compound’s action is the death of the target pests. By inhibiting ATP production, the compound causes a systemic failure within the pest organism, leading to its death .
Action Environment
The action of Diafenthiuron is influenced by environmental factors. Its solubility characteristics mean that it is unlikely to leach into groundwater . It may persist in aquatic and soil systems due to its strong sorption capacity . Its efficacy may therefore be influenced by the characteristics of the environment in which it is applied.
安全和危害
生化分析
Biochemical Properties
3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea is a broad-spectrum pesticide that impairs mitochondrial function in target pests . It interacts with the mitochondrial ATPase and porin, inhibiting ATP production .
Cellular Effects
The compound affects various types of cells and cellular processes. It influences cell function by disrupting ATP formation, which is crucial for energy production and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea involves binding to the mitochondrial ATPase and porin . This binding interaction inhibits ATP production, leading to the death of the target pests .
Temporal Effects in Laboratory Settings
The effects of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea change over time in laboratory settings. The compound is stable and does not degrade quickly
Metabolic Pathways
It is known to interact with mitochondrial ATPase and porin , but the full range of enzymes or cofactors it interacts with is yet to be determined.
Subcellular Localization
It is known to interact with mitochondrial ATPase and porin , suggesting that it may localize to the mitochondria
属性
IUPAC Name |
1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIVADBOJWNAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136337-67-2 | |
| Record name | urea, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the toxicity of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea?
A1: Interestingly, while 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea is a metabolite of diafenthiuron, it exhibits significantly lower toxicity compared to another metabolite, 3-(2,6-diisopropyl-4-phenoxyphenyl)-1- tert -butylcarbodiimide (DFCD). Research has shown that this urea derivative was nontoxic to bulb mites even at high concentrations []. This suggests that the structural difference between the urea and carbodiimide metabolites plays a crucial role in determining their toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




